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molecular formula C15H14O2 B1581499 9H-Fluorene-9,9-dimethanol CAS No. 4425-93-8

9H-Fluorene-9,9-dimethanol

Cat. No. B1581499
M. Wt: 226.27 g/mol
InChI Key: RHBLISBUFROBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323431B2

Procedure details

Under nitrogen atmosphere and water-free conditions, to a reactor were added in succession 80 ml of THF, 22.6 g of 9,9-bis(hydroxymethyl)fluorene and 57 g of methyl iodide. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil was added batch-wise over 2 hours at room temperature. Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted methyl iodide was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, the ether solution was evaporated to dryness to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH:2][CH2:3][C:4]1([CH2:17][OH:18])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.[CH3:19]I.[H-].[Na+]>C1COCC1>[CH3:19][O:2][CH2:3][C:4]1([CH2:17][OH:18])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
22.6 g
Type
reactant
Smiles
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Name
Quantity
57 g
Type
reactant
Smiles
CI
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The unreacted methyl iodide was recovered by distillation
ADDITION
Type
ADDITION
Details
The remainder was diluted with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice
EXTRACTION
Type
EXTRACTION
Details
The combined diethyl ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the ether solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 22.8 g of crude
CUSTOM
Type
CUSTOM
Details
The crude was purified through column chromatography

Outcomes

Product
Name
Type
product
Smiles
COCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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